molecular formula C5H2ClN3O B12274372 4-Chloro-6-hydroxypyrimidine-5-carbonitrile CAS No. 5305-43-1

4-Chloro-6-hydroxypyrimidine-5-carbonitrile

Cat. No.: B12274372
CAS No.: 5305-43-1
M. Wt: 155.54 g/mol
InChI Key: PEBPXXOYLASTAA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile typically involves the chlorination of 6-hydroxypyrimidine-5-carbonitrile. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-hydroxypyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

4-Chloro-6-hydroxypyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In the context of cancer therapy, derivatives of this compound act as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These inhibitors bind to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloropyrimidine-5-carbonitrile
  • 4-Chloro-5-cyanopyrimidine
  • 6-Hydroxy-4-chloropyrimidine

Uniqueness

4-Chloro-6-hydroxypyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chloro and hydroxyl group on the pyrimidine ring allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

5305-43-1

Molecular Formula

C5H2ClN3O

Molecular Weight

155.54 g/mol

IUPAC Name

4-chloro-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C5H2ClN3O/c6-4-3(1-7)5(10)9-2-8-4/h2H,(H,8,9,10)

InChI Key

PEBPXXOYLASTAA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)C#N)Cl

Origin of Product

United States

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